(1-Hexadecanoyloxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a type of triacylglycerol, which is a lipid molecule composed of glycerol esterified with three fatty acids: palmitic acid, oleic acid, and linoleic acid . This compound is commonly found in seed and vegetable oils, including olive, sesame, soybean, canola, corn, and hazelnut . It is also used as a standard triglyceride component in the analysis of sesame oil for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (palmitic acid, oleic acid, and linoleic acid). The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the compound is often produced through enzymatic transesterification processes. Lipases are used to catalyze the reaction between glycerol and the fatty acids, resulting in a more efficient and environmentally friendly production method.
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Transesterification: The compound can undergo transesterification reactions with other alcohols or fatty acids, leading to the formation of different triacylglycerols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Transesterification: Lipases or chemical catalysts like sodium methoxide are commonly used.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (palmitic acid, oleic acid, linoleic acid) and glycerol.
Transesterification: Different triacylglycerols depending on the reactants used.
Scientific Research Applications
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol has various scientific research applications:
Mechanism of Action
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol acts as a triglyceride, a type of fat found in the blood used by the body to produce energy. It reduces interfacial tension at the air/water interfaces in the alveoli, preventing the tension from collapsing the alveolar membranes and leading to respiratory distress . This mechanism is crucial for maintaining proper lung function and preventing respiratory issues.
Comparison with Similar Compounds
1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: Contains oleic acid at the sn-1 position, palmitic acid at the sn-2 position, and linoleic acid at the sn-3 position.
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol: Contains linoleic acid at the sn-1 and sn-2 positions, and palmitic acid at the sn-3 position.
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions, and palmitic acid at the sn-3 position.
Uniqueness: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is unique due to its specific combination of fatty acids, which provides distinct physical and chemical properties. Its presence in various seed and vegetable oils contributes to their nutritional value and stability .
Properties
IUPAC Name |
(1-hexadecanoyloxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLAHZTWGPHKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H100O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.